molecular formula C14H14N2O2 B6008000 2-(4-METHOXYPHENYLAZO)-4-METHYLPHENOL CAS No. 15096-05-6

2-(4-METHOXYPHENYLAZO)-4-METHYLPHENOL

Cat. No.: B6008000
CAS No.: 15096-05-6
M. Wt: 242.27 g/mol
InChI Key: PJOMBGVJOKGTBT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylazo)-4-methylphenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound has a molecular formula of C14H14N2O2 and is known for its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylazo)-4-methylphenol typically involves the diazotization of 4-methoxyaniline followed by coupling with 4-methylphenol. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The process can be summarized as follows:

    Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at a temperature of 0-5°C to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in an alkaline medium to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reaction time, leading to higher efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylazo)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-Methoxyphenylazo)-4-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylazo)-4-methylphenol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Butanone, 4-(4-methoxyphenyl)-

Uniqueness

2-(4-Methoxyphenylazo)-4-methylphenol is unique due to its specific structural features, including the presence of both methoxy and methyl groups on the aromatic rings. These substituents influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar azo compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)diazenyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-3-8-14(17)13(9-10)16-15-11-4-6-12(18-2)7-5-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMBGVJOKGTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036003
Record name 2-[(4-Methoxyphenyl)diazenyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15096-05-6
Record name 2-(4-Methoxybenzeneazo)-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Methoxyphenyl)diazenyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENYLAZO)-4-METHYLPHENOL
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